molecular formula C12H17BrN2O B14775494 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide

4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide

Cat. No.: B14775494
M. Wt: 285.18 g/mol
InChI Key: MIXCWRJBZBEIOS-UHFFFAOYSA-N
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Description

4-Bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative of significant interest in medicinal chemistry for the development of novel anti-tuberculosis (anti-TB) agents. This compound is designed as a potential inhibitor of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter responsible for shuttling mycolic acids in the cell wall synthesis of Mycobacterium tuberculosis . Inhibiting MmpL3 disrupts the integrity of the bacterial cell wall, a validated mechanism for combating tuberculosis, including drug-resistant strains . The structural architecture of this compound is tailored to interact with the hydrophobic transmembrane channel of MmpL3. The 4-bromo substituent on the pyrrole ring typically serves as an electron-withdrawing group that can enhance potency and influence the molecule's electronic distribution . The N-cycloheptyl carboxamide moiety is a critical feature, where the bulky, lipophilic cycloheptyl group is engineered to occupy a deep hydrophobic pocket within the MmpL3 protein, thereby contributing to high binding affinity and anti-mycobacterial activity . This design strategy, utilizing bulky alicyclic substituents on the carboxamide nitrogen, has been shown in structure-activity relationship (SAR) studies to greatly improve anti-TB efficacy . This chemical is strictly for research applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C12H17BrN2O/c13-9-7-11(14-8-9)12(16)15-10-5-3-1-2-4-6-10/h7-8,10,14H,1-6H2,(H,15,16)

InChI Key

MIXCWRJBZBEIOS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Mechanism of Action

The mechanism of action of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and physicochemical properties of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features Reference
This compound Br (C4), cycloheptyl (N) C₁₂H₁₇BrN₂O 297.19 Bulky cycloheptyl group enhances lipophilicity
4-(2-Bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide 2-bromobenzoyl (C4), cyclohexyl (N) C₁₈H₁₈BrN₂O₂ 377.26 Aromatic ketone substituent increases rigidity
n-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide Br (C4), benzyl (N), propyl (N) C₁₅H₁₈BrN₂O 329.22 Dual N-substituents modulate steric effects
4-Bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide Br (C4), dimethylaminoethyl (N) C₁₀H₁₅BrN₃O 273.15 Aminoethyl group enhances solubility
4-Bromo-1H-pyrrole-2-carboxylic acid Br (C4), -COOH (C2) C₅H₄BrNO₂ 189.99 Carboxylic acid enables salt formation

Crystallographic and Hydrogen-Bonding Trends

  • Bond Lengths and Planarity: In N-nitro-1H-pyrrole-2-carboxamide, the N2–C5 bond (1.404 Å) is longer than in non-nitrated analogs (e.g., 1.334 Å in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide), suggesting electron-withdrawing substituents elongate bonds . The pyrrole ring in 4-bromo-1H-pyrrole-2-carboxylic acid is nearly planar, with a dihedral angle of 14.1° between the carboxy group and the ring, affecting intermolecular interactions .
  • Hydrogen Bonding : Carboxamide derivatives form supramolecular chains via N–H···O and C–H···O interactions, as seen in N-nitro-1H-pyrrole-2-carboxamide. These interactions dictate solubility and stability .

Key Research Findings

Electronic Properties : Bromine’s electron-withdrawing nature polarizes the pyrrole ring, enhancing reactivity toward nucleophilic substitution or cross-coupling .

Crystal Engineering : Hydrogen-bonding patterns in carboxamides enable predictable crystal packing, useful in designing materials with tailored solid-state properties .

Biological Activity

4-Bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide is a synthetic organic compound notable for its unique structural features, including a pyrrole ring and a bromine substituent. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and anticancer applications. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇BrN₂O
  • Molecular Weight : 285.18 g/mol
  • Structural Features :
    • Pyrrole ring: A five-membered aromatic heterocycle containing nitrogen.
    • Bromine atom at the 4-position: Influences reactivity and biological interactions.
    • Cycloheptyl group: Contributes to the compound's unique properties.

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity and receptor binding. These interactions are critical for its proposed therapeutic effects:

  • Anti-inflammatory Activity : The compound has been studied for its ability to inhibit pro-inflammatory pathways, suggesting a role in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies show that it may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Anti-Tuberculosis Activity :
    • A study designed pyrrole-2-carboxamides, revealing that modifications to the structure significantly influenced anti-TB activity. While specific data on this compound was not highlighted, related compounds showed potent activity with MIC values below 0.016 μg/mL against M. tuberculosis .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 3.25 mg/mL to lower concentrations depending on the structural modifications . This suggests that this compound may also possess similar properties.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameKey FeaturesBiological Activity
4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamideSimilar pyrrole structure with an isobutyl groupModerate anti-TB activity
4-bromo-N-cyclohexyl-N-isobutyl-2-nitroanilineContains a nitro groupAnticancer activity reported
4-bromo-N-(1-isopropyl-2-methylpropyl)benzamideBenzamide coreCytotoxic effects observed

The unique combination of the bromine atom and cycloheptyl group in the target compound enhances its specificity and binding affinity towards biological targets compared to these analogs .

Q & A

Q. Table 1. Key Crystallographic Parameters for 4-Bromo-1H-Pyrrole-2-Carboxylic Acid (Related Compound)

ParameterValue
Space groupP-1
R factor0.034
Mean σ(C–C)0.005 Å
Data-to-parameter ratio16.3
Source: Single-crystal X-ray data from

Q. Table 2. Factorial Design Variables for Reaction Optimization

VariableLevels Tested
Temperature25°C, 50°C, 80°C
Catalyst loading1 mol%, 5 mol%
SolventDMF, THF, MeCN
Source: Adapted from

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